(2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine
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Overview
Description
(2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an isopropylamine moiety attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-Bromo-4-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to form 2-Bromo-4-(trifluoromethyl)benzyl alcohol.
Substitution: The benzyl alcohol is then converted to 2-Bromo-4-(trifluoromethyl)benzyl bromide.
Amination: Finally, the benzyl bromide undergoes nucleophilic substitution with isopropylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) are employed.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted benzyl derivatives.
Scientific Research Applications
(2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, while the isopropylamine moiety facilitates its interaction with biological molecules. These interactions can modulate various biochemical pathways, leading to desired effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-trifluoromethyl-benzyl)-ethyl-amine
- 2-Bromo-4-(trifluoromethyl)benzyl alcohol
- 2-Bromo-4-(trifluoromethyl)benzaldehyde
Uniqueness
(2-Bromo-4-trifluoromethyl-benzyl)-isopropyl-amine is unique due to the presence of the isopropylamine group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[2-bromo-4-(trifluoromethyl)phenyl]methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N/c1-7(2)16-6-8-3-4-9(5-10(8)12)11(13,14)15/h3-5,7,16H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFGHTBQBADOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=C(C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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